EP4 Receptor Binding Affinity and Subtype Selectivity: CJ-42794 vs. ONO-AE3-208 and E7046
CJ-42794 binds human EP4 receptor with a Ki of 3.2 nM (pKi = 8.5) and exhibits no measurable binding to EP1 or EP3, with weak EP2 affinity (Ki = 630 nM) [1]. In contrast, ONO-AE3-208 displays a lower EP4 Ki (1.3 nM) but retains measurable affinity for EP3 (Ki = 30 nM), FP (Ki = 790 nM), and TP (Ki = 2400 nM) . E7046 (palupiprant) shows weaker EP4 potency with Ki = 23.14 nM (IC50 = 13.5 nM) . The selectivity profile of CJ-42794—≥200-fold over EP1/EP2/EP3—is confirmed by lack of significant binding to 65 additional proteins including GPCRs, enzymes, and ion channels [1]. This broader target-profiling dataset is not consistently reported for ONO-AE3-208 or E7046 in peer-reviewed literature.
| Evidence Dimension | EP4 receptor binding affinity (Ki) and off-target receptor interactions |
|---|---|
| Target Compound Data | Ki (EP4) = 3.2 nM; Ki (EP2) = 630 nM; EP1/EP3 = no affinity; 65 additional proteins = no significant binding |
| Comparator Or Baseline | ONO-AE3-208: Ki (EP4) = 1.3 nM; Ki (EP3) = 30 nM; Ki (FP) = 790 nM; Ki (TP) = 2400 nM. E7046: Ki (EP4) = 23.14 nM. |
| Quantified Difference | CJ-42794 shows 2.5-fold lower EP4 affinity than ONO-AE3-208 but 7.2-fold higher than E7046. CJ-42794 exhibits complete absence of EP3/FP/TP affinity (ONO-AE3-208 retains measurable binding to EP3, FP, TP). |
| Conditions | Radioligand binding assays: [³H]-PGE2 competition binding at recombinant human EP4 receptors; selectivity profiling across EP1–EP3 and 65 off-target proteins. |
Why This Matters
Procurement decisions should weigh absolute EP4 potency against off-target liabilities: ONO-AE3-208 offers higher EP4 affinity but introduces EP3/FP/TP binding noise; E7046 is substantially weaker; CJ-42794 provides a well-characterized clean selectivity profile validated across 65 targets.
- [1] Murase A, Taniguchi Y, Tonai-Kachi H, Nakao K, Takada J. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life Sci. 2008;82(3-4):226-232. View Source
